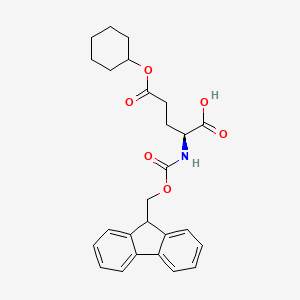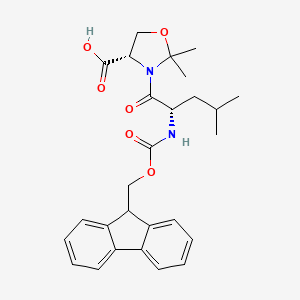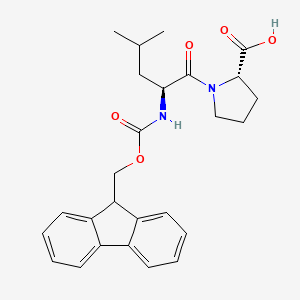
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is a versatile compound widely utilized in chemical synthesis due to its unique properties and reactivity. As a key building block in peptide chemistry, this compound plays a crucial role in the development of novel pharmaceuticals and bioactive molecules. Its azido functional group allows for efficient and selective conjugation reactions, making it particularly valuable in the field of bioconjugation and drug delivery .
Preparation Methods
The synthesis of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine typically involves the protection of the amino and carboxyl groups of lysine, followed by the introduction of the azido group. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used to protect the alpha-amino group, while the epsilon-amino group is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The azido group is then introduced via nucleophilic substitution using sodium azide. Industrial production methods often involve large-scale synthesis under good manufacturing practice (GMP) conditions to ensure high purity and yield.
Chemical Reactions Analysis
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or hydrogenation catalysts.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using acidic conditions.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry, triphenylphosphine for azide reduction, and piperidine for Fmoc deprotection. Major products formed from these reactions include triazoles, primary amines, and deprotected lysine derivatives.
Scientific Research Applications
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine involves its ability to participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The azido group reacts selectively with alkyne or cyclooctyne groups in the presence of a copper(I) catalyst, forming stable triazole linkages. This allows for the specific labeling and modification of biomolecules, enabling researchers to probe biological processes with enhanced precision and selectivity .
Comparison with Similar Compounds
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is unique due to its combination of the Fmoc protecting group and the azido functional group. Similar compounds include:
Nalpha-Fmoc-Nepsilon-Boc-D-Lysine: This compound has a Boc protecting group instead of an azido group, making it less reactive in bioorthogonal chemistry.
Nalpha-Fmoc-Nepsilon-Azido-L-Lysine: This is the L-enantiomer of the compound, which may have different reactivity and biological activity compared to the D-enantiomer.
Overall, this compound offers a powerful tool for the design and synthesis of peptides, bioconjugates, and pharmaceutical compounds with tailored properties and functions .
Properties
IUPAC Name |
(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFTUILPGJJIO-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198791-53-5 |
Source


|
| Record name | N-alpha-Fmoc-epsilon-azido-D-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














